molecular formula C19H21BrClN3O2S2 B2635049 5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215553-42-6

5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2635049
CAS No.: 1215553-42-6
M. Wt: 502.87
InChI Key: VILUEYGSVCGIBQ-UHFFFAOYSA-N
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Description

5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a benzothiazole ring, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable dicarbonyl compound with elemental sulfur.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole and thiophene rings, which can be achieved using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may occur at the amide bond or the benzothiazole ring using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, and elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives of the amide bond or benzothiazole ring.

    Substitution: Substituted derivatives at the bromine position.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: It could be used in the development of organic semiconductors or conductive polymers.

Biology

    Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways or molecular interactions.

Medicine

    Pharmacology: The compound may be studied for its pharmacokinetic and pharmacodynamic properties.

    Diagnostics: It could be used in the development of diagnostic assays or imaging agents.

Industry

    Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It could be investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound could modulate the activity of these targets through various mechanisms such as inhibition, activation, or allosteric modulation. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(PIPERIDIN-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
  • 5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(PYRROLIDIN-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Uniqueness

The uniqueness of 5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties. The presence of the morpholine ring, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S2.ClH/c1-13-3-2-4-14-17(13)21-19(27-14)23(8-7-22-9-11-25-12-10-22)18(24)15-5-6-16(20)26-15;/h2-6H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILUEYGSVCGIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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